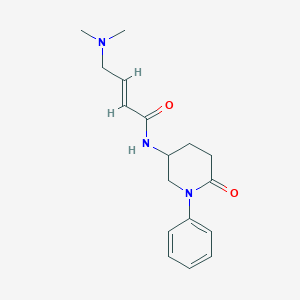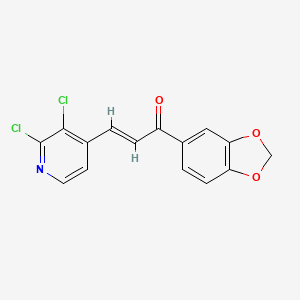
(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one is an organic compound that features a benzodioxole ring and a dichloropyridine moiety connected by a propenone linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole and 2,3-dichloropyridine.
Formation of the Propenone Linker: The key step involves the formation of the propenone linker through a condensation reaction between the benzodioxole and dichloropyridine derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of (E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.
類似化合物との比較
Similar Compounds
(E)-1-(1,3-Benzodioxol-5-yl)-3-(2-chloropyridin-4-yl)prop-2-en-1-one: Similar structure but with one chlorine atom.
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one: Similar structure but with a dichlorophenyl group instead of dichloropyridine.
Uniqueness
(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one is unique due to the presence of both benzodioxole and dichloropyridine moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2,3-dichloropyridin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-14-9(5-6-18-15(14)17)1-3-11(19)10-2-4-12-13(7-10)21-8-20-12/h1-7H,8H2/b3-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGPBJUNDIYHOZ-HNQUOIGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=C(C(=NC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=C(C(=NC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395433.png)
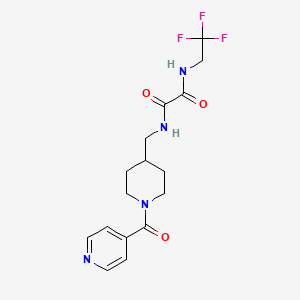
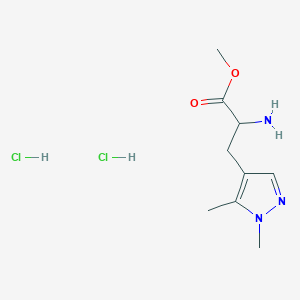

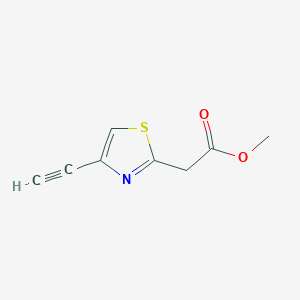
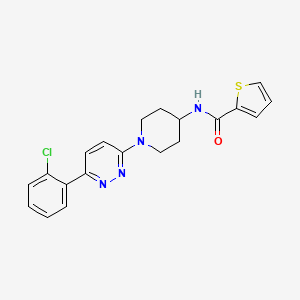
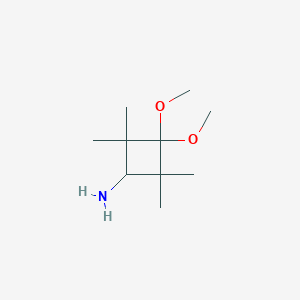
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)

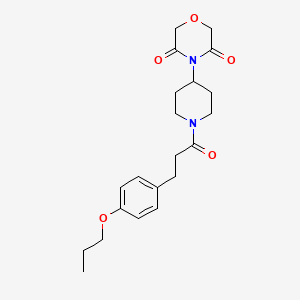
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)
![4-Fluoro-2-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2395451.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)ethanesulfonate](/img/structure/B2395454.png)
